Z-Phe-OBzl

Vue d'ensemble

Description

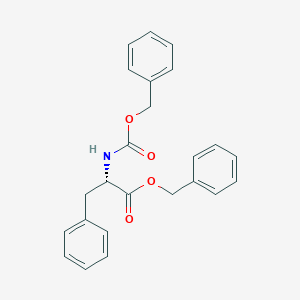

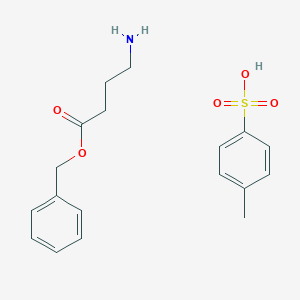

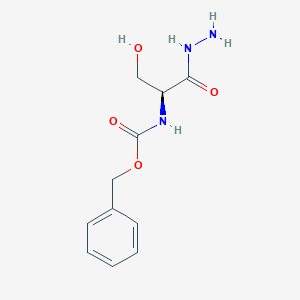

Z-Phe-OBzl, also known as Z-L-phenylalanine benzyl ester, is a compound used in peptide synthesis . It has an empirical formula of C24H23NO4 and a molecular weight of 389.44 .

Synthesis Analysis

Z-Phe-OBzl can be synthesized from N-Cbz-L-Phenylalanine and Benzyl alcohol . Another method involves the multicomponent copolymerization of N-carboxy-ll’.-amino acid anhydrides of Glu(OBzl), Phe, Leu, Cys(Bzl), Lys(Z), Orn(Z), Ala, or Gly .Molecular Structure Analysis

The molecular structure of Z-Phe-OBzl is represented by the empirical formula C24H23NO4 . The compound has a monoisotopic mass of 389.162720 Da .Physical And Chemical Properties Analysis

Z-Phe-OBzl is a powder used in peptide synthesis . It has an assay of ≥98.0% (TLC) .Applications De Recherche Scientifique

Application in Drug Delivery Systems

Specific Scientific Field

Summary of the Application

Z-Phe-OBzl is used in the structural optimization of dendrimers for T-cell association and model drug loading . Dendrimers are potent nanocarriers in drug delivery systems because their structure can be precisely controlled .

Methods of Application or Experimental Procedures

Polyamidoamine (PAMAM) dendrimers that were modified with 1,2-cyclohexanedicarboxylic acid (CHex) and phenylalanine (Phe), PAMAM-CHex-Phe, were synthesized . These dendrimers exhibited an effective association with various immune cells, including T-cells .

Results or Outcomes

PAMAM- n -hexyl-Phe demonstrated the highest association with Jurkat T-cells . Model drugs, such as protoporphyrin IX and paclitaxel, were loaded onto these dendrimers, and the most model drug molecules could be loaded into PAMAM-CHex-Phe .

Application in Peptide Synthesis

Specific Scientific Field

Summary of the Application

Z-Phe-OBzl is used in peptide synthesis . It is a synthetic amino acid derivative used in the production of peptides, a type of bioactive molecule .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Thermosensitive Polymers

Specific Scientific Field

Summary of the Application

Z-Phe-OBzl is used in the synthesis of thermosensitive polymers . These polymers can switch between lower critical solution temperature (LCST) and upper critical solution temperature (UCST) types based on the pH of the solution .

Methods of Application or Experimental Procedures

Polyamidoamine (PAMAM) dendrimers were modified with phenylalanine (Phe) and succinic anhydride (Suc) to prepare carboxy-terminal Phe-modified dendrimers . These dendrimers demonstrated unique thermosensitive properties .

Results or Outcomes

The dendrimers showed UCST-type thermosensitivity at higher pH and LCST-type thermosensitivity at lower pH . This is the first report of pH-switchable LCST/UCST-type thermosensitive dendrimers .

Application in Chemical Synthesis

Specific Scientific Field

Summary of the Application

Z-Phe-OBzl is used in chemical synthesis . It is a synthetic amino acid derivative used in the production of various chemicals .

Results or Outcomes

Application in Intelligent Materials

Specific Scientific Field

Summary of the Application

Z-Phe-OBzl is used in the design and synthesis of intelligent materials . These materials can respond to various stimuli such as temperature, pH, light, ionic strength, redox systems, and host-guest interaction .

Results or Outcomes

The dendrimers showed upper critical solution temperature (UCST)-type thermosensitivity at higher pH and lower critical solution temperature (LCST)-type thermosensitivity at lower pH . This indicates that these dendrimers can switch LCST/UCST-type thermosensitivity according to the solution’s pH .

Propriétés

IUPAC Name |

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHGLRRAUKTLLN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426794 | |

| Record name | Z-Phe-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

CAS RN |

60379-01-3 | |

| Record name | Z-Phe-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)